5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one
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Overview
Description
5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one: is a chemical compound with the molecular formula C7H14N2OS and a molecular weight of 174.2639 . This compound is characterized by its unique spiro structure, which includes a sulfur atom and an imino group. The spiro configuration imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable thioamide with an aziridine derivative. The reaction conditions often require the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of novel materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one involves its interaction with molecular targets through its imino and thia groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The spiro structure also allows for unique spatial interactions with biological macromolecules, potentially leading to specific binding and activity.
Comparison with Similar Compounds
Similar Compounds
5-thia-8-azaspiro[3.5]nonan-9-one: Similar spiro structure but lacks the imino group.
5-imino-5lambda6-thia-8-azaspiro[3.5]nonane: Similar structure but without the ketone group.
Uniqueness
5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one is unique due to the presence of both the imino and thia groups within a spirocyclic framework. This combination of functional groups and structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-imino-5λ6-thia-8-azaspiro[3.5]nonane 5-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c8-11(10)5-4-9-6-7(11)2-1-3-7/h8-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGALZBJMVSEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCCS2(=N)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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